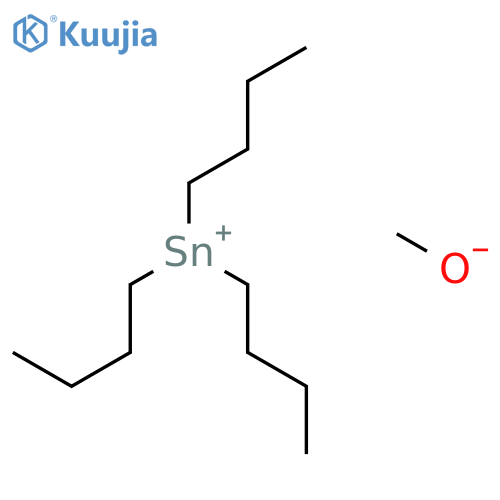Cas no 1067-52-3 (Methoxytributyltin)

Methoxytributyltin structure
商品名:Methoxytributyltin
Methoxytributyltin 化学的及び物理的性質
名前と識別子
-
- tri-n-butyltin methanolate
- Tributyltin methoxide
- Tri-n-butyltin methoxide
- tributyl(methoxy)stannane
- tri-n-Butylmethoxytin
- Methoxytributylstannane
- Tributylmethoxystannane
- Tributylmethoxytin
- Tributyltin methanolate
- Methoxytributyltin
- Tributylmethoxytin(IV)
- TRI-N-BUTYLTIN METHYLATE
- Tributyltin methoxide, 97%
- Tin, tributylmethoxy-
- DTXSID3074440
- Stannane, methoxytributyl-
- 1067-52-3
- UNII-9CFF2AFN2V
- NSC-202857
- AKOS025293700
- CS-0107283
- NSC 202857
- Q27272357
- EN300-7431014
- methanolate;tributylstannanylium
- H10724
- FT-0633271
- Stannane, tributylmethoxy-
- TRIBUTYLTIN METHOXIDE [MI]
- ?TRI-N-BUTYLTIN METHOXIDE
- EINECS 213-933-5
- NSC202857
- 9CFF2AFN2V
- s25346
- MFCD00009419
- SCHEMBL305434
- DB-040708
- TributylmethoxytinTributylmethoxy StannaneNSC 202857Tributyltin Methoxide
-
- MDL: MFCD00009419
- インチ: InChI=1S/3C4H9.CH3O.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;1H3;/q;;;-1;+1
- InChIKey: KJGLZJQPMKQFIK-UHFFFAOYSA-N
- ほほえんだ: [CH2]CCC.[CH2]CCC.[CH2]CCC.C[O-].[Sn+]
- BRN: 3600960
計算された属性
- せいみつぶんしりょう: 322.13200
- どういたいしつりょう: 322.132
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 115
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2A^2
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: まだ確定していません。
- 密度みつど: 1.115(lit.)
- ゆうかいてん: 95-97 ºC
- ふってん: 286 ºC
- フラッシュポイント: 99 ºC
- 屈折率: n20/D 1.472(lit.)
- PSA: 9.23000
- LogP: 4.97860
- ようかいせい: 未確定
- じょうきあつ: 0.0±0.6 mmHg at 25°C
- かんど: Moisture Sensitive
Methoxytributyltin セキュリティ情報
- シグナルワード:Danger
- 危害声明: H301-H312-H315-H319-H372-H410
-
警告文:
Missing Phrase - N15.00950417-P260-P280-P305
P351
P338 - 危険物輸送番号:UN 2788 6.1/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 21-25-36/38-48/23/25-50/53
- セキュリティの説明: S35; S36/37/39; S45
-
危険物標識:


- 包装等級:III
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- 包装グループ:III
- 危険レベル:6.1(b)
- セキュリティ用語:6.1(b)
- 包装カテゴリ:III
- リスク用語:R21; R25; R36/38; R48/23/25; R50/53
- 危険レベル:6.1(b)
- TSCA:No
Methoxytributyltin 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関番号:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%
Methoxytributyltin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NL198-1g |
Methoxytributyltin |
1067-52-3 | 96% | 1g |
123.0CNY | 2021-07-16 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029246-5g |
Methoxytributyltin |
1067-52-3 | 97% | 5g |
¥780 | 2024-05-26 | |
| Oakwood | S25346-25g |
Tri-n-butylmethoxytin |
1067-52-3 | 95% | 25g |
$75.00 | 2024-07-19 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB36658-1g |
Methoxytributyltin |
1067-52-3 | 97% | 1g |
78.00 | 2021-06-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T14250-1g |
Tri-n-butyltin methoxide |
1067-52-3 | 1g |
¥98.0 | 2021-09-07 | ||
| abcr | AB119246-250 g |
Tri-n-butyltin methoxide, 97%; . |
1067-52-3 | 97% | 250 g |
€493.00 | 2023-07-20 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T137983-5g |
Methoxytributyltin |
1067-52-3 | ≥97% | 5g |
¥143.90 | 2023-08-31 | |
| Enamine | EN300-7431014-1.0g |
tributyl(methoxy)stannane |
1067-52-3 | 95% | 1.0g |
$24.0 | 2024-05-24 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T137983-100g |
Methoxytributyltin |
1067-52-3 | ≥97% | 100g |
¥1441.90 | 2023-08-31 | |
| Oakwood | S25346-100g |
Tri-n-butylmethoxytin |
1067-52-3 | 95% | 100g |
$250.00 | 2024-07-19 |
Methoxytributyltin 関連文献
-
Alwyn G. Davies,John D. Kennedy J. Chem. Soc. C 1970 1570
-
Matthew Ball,Thomas Gregson,Hiroki Omori,Eric J. Thomas Org. Biomol. Chem. 2017 15 2740
-
3. α-Phenylation of ketones via tin enolates catalysed by a palladium complexMasanori Kosugi,Isao Hagiwara,Takashi Sumiya,Toshihiko Migita J. Chem. Soc. Chem. Commun. 1983 344
-
4. Organometallic reactions. Part VI. The addition of the Sn–O bond to the carbonyl groupAlwyn G. Davies,W. R. Symes J. Chem. Soc. C 1967 1009
-
5. Organometallic reactions. Part XIII. The reaction of trialkyltin alkoxides and of bistrialkyltin oxides with sulphur dioxide, sulphodi-imides, and sulphinylaminesAlwyn G. Davies,John D. Kennedy J. Chem. Soc. C 1968 2630
1067-52-3 (Methoxytributyltin) 関連製品
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1067-52-3)Methoxytributyltin

清らかである:99%
はかる:250g
価格 ($):304.0